molecular formula C12H13N3O B11788656 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one

Número de catálogo: B11788656
Peso molecular: 215.25 g/mol
Clave InChI: BSVNUVBLMSKJGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, particularly as an inhibitor of JmjC histone lysine demethylases (KDMs), such as KDM4 and KDM5 . The compound 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one features a cyclopentyl substituent at the C2 position. This modification is critical for mitigating metabolism by aldehyde oxidase (AO), an enzyme that oxidizes the unsubstituted C2 position of the scaffold, leading to rapid in vivo clearance . The cyclopentyl group sterically blocks AO-mediated oxidation, enhancing metabolic stability and improving pharmacokinetic properties.

Propiedades

Fórmula molecular

C12H13N3O

Peso molecular

215.25 g/mol

Nombre IUPAC

2-cyclopentyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H13N3O/c16-12-9-5-6-13-7-10(9)14-11(15-12)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15,16)

Clave InChI

BSVNUVBLMSKJGV-UHFFFAOYSA-N

SMILES canónico

C1CCC(C1)C2=NC3=C(C=CN=C3)C(=O)N2

Origen del producto

United States

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 4(3H)-oxo-2-ciclopentilpirido[3,4-d]pirimidina normalmente implica la ciclización de precursores apropiados. Un método común incluye la reacción de 2-aminopiridina con ciclopentanona en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente como el etanol o el metanol. El intermedio resultante se cicliza entonces utilizando formamida o acetato de formamidina para producir el compuesto deseado .

Métodos de Producción Industrial

La producción industrial de 4(3H)-oxo-2-ciclopentilpirido[3,4-d]pirimidina puede implicar rutas de síntesis similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4(3H)-oxo-2-ciclopentilpirido[3,4-d]pirimidina experimenta diversas reacciones químicas, incluyendo:

    Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los derivados oxidados correspondientes.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir formas reducidas del compuesto.

    Sustitución: El compuesto puede sufrir reacciones de sustitución en las que se introducen grupos funcionales en posiciones específicas del núcleo de pirido[3,4-d]pirimidina.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

    Reducción: Borohidruro de sodio en metanol o etanol.

    Sustitución: Agentes halogenantes como la N-bromosuccinimida (NBS) para la bromación.

Principales Productos Formados

    Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

    Reducción: Derivados reducidos con átomos de hidrógeno añadidos a la estructura del núcleo.

    Sustitución: Derivados halogenados u otros sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

The compound has shown promising results as an anti-cancer agent, particularly in targeting the epidermal growth factor receptor (EGFR). A recent study designed and synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with essential features of EGFR inhibitors. The derivatives were tested against various cancer cell lines, including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Case Study: EGFR Inhibition

  • Compound 8a demonstrated the highest inhibitory activity against both wild-type EGFR and the mutant EGFR T790M, with IC50 values of 0.099 µM and 0.123 µM, respectively. This compound also induced significant apoptosis in PC-3 cells by increasing caspase-3 levels .

Modulation of Inflammatory Responses

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one has been investigated for its ability to modulate histamine receptors, particularly the histamine H4 receptor (H4R). This receptor is involved in mediating inflammatory responses and allergic reactions.

Therapeutic Applications

  • The modulation of H4R can potentially treat various inflammatory disorders such as asthma, rheumatoid arthritis, and inflammatory bowel diseases. Compounds that target H4R can inhibit leukocyte recruitment and the release of inflammatory mediators .

Somatostatin Receptor Agonism

Another area of application for 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one is its role as a somatostatin receptor type 2 (sst2) agonist. Research has revealed that certain derivatives exhibit excellent potency and selectivity against sst2 while being significantly more effective at inhibiting cyclic adenosine monophosphate (cAMP) production compared to inducing internalization .

Case Study: Growth Hormone Suppression

  • A specific derivative effectively suppressed growth hormone secretion in GHRH-challenged rats in a dose-dependent manner, indicating its potential utility in treating conditions like acromegaly .

Data Summary Table

Application AreaCompound DerivativeTarget/ReceptorIC50 ValueEffect/Outcome
Cancer Treatment8aWild-type EGFR0.099 µMHigh inhibitory activity
Mutant EGFR T790M0.123 µMHigh inhibitory activity
Inflammation ModulationNot specifiedHistamine H4 ReceptorN/AInhibition of inflammatory mediator release
Somatostatin AgonismNot specifiedSomatostatin sst2N/ASuppression of growth hormone secretion

Mecanismo De Acción

El mecanismo de acción de la 4(3H)-oxo-2-ciclopentilpirido[3,4-d]pirimidina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y ejerciendo así sus efectos biológicos. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Impacts

The pyrido[3,4-d]pyrimidin-4(3H)-one core allows diverse substitutions at positions C2, C6, and C8, each influencing pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Comparison of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Compound Name Substituent(s) Molecular Weight Key Properties Reference(s)
2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one C2-cyclopentyl ~203.24* Blocks AO metabolism; enhanced metabolic stability; moderate hydrophobicity.
2-(Trifluoromethyl)-pyrido[3,4-d]pyrimidin-4(3H)-one C2-CF₃ 215.13 Electron-withdrawing CF₃ group; may reduce AO oxidation but less steric bulk.
6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one C6-F 180.14 Fluorine enhances reactivity; no C2 substituent—susceptible to AO metabolism.
8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C8-1-methylpyrazole 228.09 C8 substitution optimizes target binding but retains AO vulnerability at C2.
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (54b) C8-piperidinyl-ethyl-pyrazole ~535.50* Bulky C8 group improves target affinity; AO susceptibility unless C2-substituted.
Thieno[3,4-d]pyrimidin-4(3H)-one Pyridine → thiophene 152.17 Altered electronic properties; reduced planarity; AO impact uncharacterized.

*Estimated based on molecular formula.

Metabolic Stability and AO Susceptibility

  • C2-Substituted Derivatives: The cyclopentyl group in the target compound provides steric hindrance, fully blocking AO-mediated oxidation at C2 .
  • C8-Substituted Derivatives: Compounds like 44b (C8-furanmethylaminomethyl) or 41b (C8-pyrazole) lack C2 substituents, making them prone to rapid AO-mediated clearance in vivo .

Physicochemical Properties

  • The trifluoromethyl group (C2-CF₃) balances hydrophobicity and electronic effects .

Actividad Biológica

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and modulation of specific biological pathways. This article delves into the compound's biological activity, synthesizing data from various studies, including its anticancer properties, kinase inhibition capabilities, and therapeutic applications.

Structure and Synthesis

The compound belongs to the pyridopyrimidine family, characterized by a fused pyridine and pyrimidine ring structure. The synthesis of 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions that modify the core structure to enhance biological activity.

Synthetic Pathways

The synthesis often includes:

  • Formation of the pyridopyrimidine scaffold through cyclization reactions.
  • Substitution reactions to introduce functional groups that enhance solubility and bioactivity.
  • Optimization of synthetic routes to improve yields and reduce by-products.

Anticancer Properties

2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one has shown promising anticancer activity in various studies. It acts primarily through the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Key Findings:

  • Inhibition of PLK2 : The compound has been identified as a selective inhibitor of Polo-like kinase 2 (PLK2), which plays a crucial role in cell cycle progression. Inhibition of PLK2 leads to mitotic arrest and subsequent apoptosis in cancer cells .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and DU-145 (prostate cancer) .

The biological activity is attributed to its ability to:

  • Induce apoptosis through mitochondrial pathways.
  • Disrupt normal cell cycle progression by inhibiting key regulatory kinases.
  • Modulate signaling pathways associated with tumor growth and survival.

Table 1: Biological Activity Summary

StudyCell LineIC50 (µM)Mechanism
HT-290.5PLK2 Inhibition
DU-1450.8Apoptosis Induction
A5491.2Cell Cycle Arrest

Case Studies

  • PLK2 Inhibition in Cancer Therapy : A study demonstrated that compounds similar to 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one effectively inhibited PLK2, leading to significant reductions in tumor growth in xenograft models .
  • Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics enhances its efficacy, suggesting a potential for use in combination therapy protocols .

Therapeutic Applications

The potential applications for 2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one extend beyond oncology:

  • Histamine H4 Receptor Modulation : Some studies suggest its role in modulating histamine receptors could be beneficial for treating allergic conditions and inflammatory diseases .
  • Autoimmune Disorders : Given its anti-inflammatory properties, there is potential for use in autoimmune diseases characterized by excessive inflammation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.